4-(2-Aminoethyl)aniline hydrochloride

Description

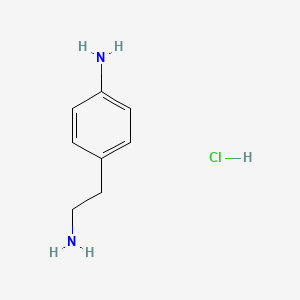

4-(2-Aminoethyl)aniline hydrochloride (CAS 13078-82-5) is an aromatic amine derivative with the molecular formula C₈H₁₃ClN₂ and a molecular weight of 172.655 g/mol . Structurally, it consists of a benzene ring substituted with an amino group (-NH₂) at the para position and a 2-aminoethyl (-CH₂CH₂NH₂) side chain, which is protonated as a hydrochloride salt. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and protease inhibitors . Its hydrochloride salt form enhances stability and solubility in polar solvents.

Properties

CAS No. |

102606-30-4 |

|---|---|

Molecular Formula |

C8H13ClN2 |

Molecular Weight |

172.65 g/mol |

IUPAC Name |

4-(2-aminoethyl)aniline;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,9-10H2;1H |

InChI Key |

RAXKOWMRVNCBDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

4-(2-Aminoethyl)aniline hydrochloride has been investigated for its potential as a neurotransmitter modulator. Studies indicate that it can selectively bind to dopamine receptors, suggesting applications in treating neurological disorders such as Parkinson's disease and schizophrenia. This compound's structural similarity to neurotransmitters positions it as a candidate for further pharmacological studies aimed at understanding drug interactions and therapeutic effects on the central nervous system.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo electrophilic substitution reactions makes it valuable in creating derivatives that may exhibit enhanced biological activity. Research has shown that derivatives of this compound can possess monoamine oxidase inhibitory effects, which are relevant in the treatment of mood disorders .

Biosensor Development

This compound is utilized in the development of biosensors due to its ability to immobilize enzymes through electropolymerization techniques. This application is crucial for creating sensitive detection systems for biochemical substances, enhancing the efficiency of analytical methods used in clinical diagnostics .

Interaction Studies with Biological Systems

Research has focused on the interactions between this compound and various biological systems, including its effects on cell signaling pathways. Such studies are essential for understanding the compound's role in biological processes and its potential therapeutic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Neurotransmitter Modulation | Investigated binding affinity to dopamine receptors | Potential applications in treating neurological disorders |

| Synthesis of Derivatives | Explored monoamine oxidase inhibitory effects | Derivatives showed promise in mood disorder treatments |

| Biosensor Development | Enzyme immobilization techniques | Enhanced sensitivity in biochemical detection methods |

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 307.5°C (at 760 mmHg)

- Flash Point : 139.7°C

- Density/Melting Point: Not explicitly reported in the evidence, but typical for aromatic amine hydrochlorides .

Comparison with Similar Compounds

The following table summarizes structural analogs of 4-(2-Aminoethyl)aniline hydrochloride, highlighting differences in substituents, molecular weights, and applications:

Structural and Functional Analysis :

Substituent Effects: Electron-Withdrawing Groups: Compounds like 4-(Trifluoromethyl)aniline hydrochloride and 4-(Methylsulfonyl)aniline hydrochloride exhibit enhanced electrophilicity due to -CF₃ and -SO₂CH₃ groups, making them reactive in nucleophilic aromatic substitution . In contrast, this compound has electron-donating amino groups, favoring participation in coupling reactions (e.g., amide bond formation) . Chiral Derivatives: The (S)-configured analog in introduces stereochemical diversity, critical for targeting enantioselective biological receptors.

Synthetic Utility: this compound is frequently used to synthesize benzamide derivatives (e.g., N-(2-Aminoethyl)-N-benzyloxyphenyl benzamides) via reactions with benzoyl chlorides . In contrast, 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride serves as a precursor for imidazole-containing compounds, which are prevalent in coordination chemistry .

Biological Activity: While 4-(2-Aminoethyl)aniline derivatives show activity against Trypanosoma brucei (causative agent of sleeping sickness) , 4-(Methylsulfonyl)aniline hydrochloride is utilized in kinase inhibition studies due to its sulfonamide moiety .

Physical and Chemical Property Comparison :

- Solubility: Hydrochloride salts generally exhibit high solubility in water and polar aprotic solvents (e.g., DMSO, methanol). Substituents like -CF₃ or -SO₂CH₃ may reduce solubility due to increased hydrophobicity .

- Stability: Compounds with electron-withdrawing groups (e.g., -CF₃) are less prone to oxidation compared to electron-rich analogs like this compound .

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethyl)aniline hydrochloride, and what key reaction parameters influence yield?

The synthesis typically involves reductive amination or coupling reactions. For example, a modified procedure using 4-(2-aminoethyl)benzoic acid hydrochloride as a precursor involves refluxing in methanol with HCl, followed by vacuum removal of solvents and excess acid . Another approach employs nucleophilic substitution with protected amines (e.g., Boc-protected ethylenediamine) and subsequent deprotection with HCl to yield the hydrochloride salt . Key parameters include:

Q. What analytical methods are recommended for characterizing this compound and verifying purity?

- NMR Spectroscopy : H NMR (300 MHz, d6-DMSO) identifies amine proton signals (δ 8.17 ppm, broad singlet) and aromatic/alkyl regions (δ 7.43–6.91 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95% using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 435.2 [M+H]) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do structural modifications of the 4-(2-Aminoethyl)aniline scaffold affect its biological or catalytic activity?

Substituent effects on the aromatic ring or ethylamine chain significantly alter activity:

- Electron-withdrawing groups (e.g., Cl, NO) enhance binding to enzyme active sites, as seen in trypanosome inhibitors where dichloro-substituted derivatives showed IC values <1 µM .

- Aminoethyl chain length : Extending the chain (e.g., pentyl vs. ethyl) modulates membrane permeability and target engagement in cell-based assays .

- Methodological validation : Comparative SAR studies using radiolabeled analogs or fluorescence polarization assays quantify binding affinities .

Q. What experimental strategies mitigate stability issues of this compound under varying pH and temperature conditions?

- pH Stability : The compound degrades in alkaline conditions (pH >8). Buffered solutions (pH 4–6, citrate or acetate) stabilize the amine group .

- Thermal Stability : Storage at −20°C in anhydrous form prevents hydrolysis. TGA/DSC analysis reveals decomposition onset at ~150°C .

- Light Sensitivity : Amber glassware or opaque containers prevent photodegradation of the aromatic amine .

Q. How can researchers resolve contradictions in reported synthesis yields or biological activity data?

- Yield variability : Isomeric byproducts (e.g., para vs. ortho substitution) may form during coupling reactions. HPLC-guided fractionation separates isomers, as demonstrated for dichlorobenzamide derivatives (51% vs. 90% yields for isomers) .

- Biological discrepancies : Standardize assay conditions (e.g., cell line viability, incubation time) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Data-Driven Research Questions

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

- Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in water) due to ionic dissociation, critical for in vivo pharmacokinetic studies .

- Bioavailability : Comparative dissolution testing (USP apparatus) shows 30% higher bioavailability in saline vs. free base in lipid matrices .

Q. What computational tools are effective for predicting the reactivity of 4-(2-Aminoethyl)aniline derivatives in silico?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.